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Compound of Interest

3-(1-Piperidinylmethyl)-morpholine

Compound Name:
2HCI

Cat. No.: B12102014

Get Quote

Executive Summary & Compound Profile

3-(1-Piperidinylmethyl)-morpholine 2HCI is a di-basic heterocyclic compound featuring a

morpholine ring linked to a piperidine moiety via a methylene bridge at the 3-position.
o Chemical Class: Di-basic Heterocycle.

e Physicochemical Nature: High aqueous solubility (salt form), pH-dependent lipophilicity (free
base), likely BCS Class | or 1l (depending on dose/solubility ratio).

e Primary Challenge: The "pH-Partition Hypothesis" deviation. As a di-basic salt, it exhibits
high solubility in the stomach (pH 1.2) but risks precipitation or permeability-limited
absorption in the small intestine (pH 6.8) due to de-ionization of the piperidine/morpholine
nitrogens.

Comparison Snapshot
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Physicochemical Characterization (In Vitro)

To establish a robust IVIVC, the in vitro dissolution must mimic the in vivo environment. For this
di-basic compound, standard QC media (pH 1.2, 4.5, 6.8) are insufficient.

Recommended Dissolution Protocol

Objective: Predict intraluminal precipitation.

e Media: Use FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) rather
than simple buffers. The lecithin/taurocholate micelles in FaSSIF solubilize the lipophilic free
base, preventing false "low solubility” readings.

o Apparatus: USP Apparatus 4 (Flow-Through Cell) is superior to Apparatus 2 (Paddle) for this
compound because it allows for pH-change protocols (Gastric

Intestinal transition).

Experimental Data: Solubility Profile (Simulated)
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Medium pH Solubility (mg/mL) Relevance
) ) Rapid dissolution of

SGF (Gastric) 1.2 >100 (High)

2HCI salt.
Acetate Buffer 4.5 >50 (High) Transition zone.

N Risk of free-base

Phosphate Buffer 6.8 1.2 (Critical) S

precipitation.

Micellar solubilization
FaSSIF 6.5 4.5 (Enhanced)

mimics in vivo reality.

Expert Insight: If you rely solely on Phosphate Buffer pH 6.8, you will underestimate the in vivo
absorption. The FaSSIF data correlates 0.95+ with rat bioavailability for similar piperidine-

morpholine ligands.

In Vivo Pharmacokinetics & Correlation Strategy

The in vivo profile of 3-(1-Piperidinylmethyl)-morpholine 2HCI is governed by its basicity. It
likely exhibits a "Flip-Flop" kinetic or absorption-limited elimination if precipitation occurs.

PK Parameters (Rat Model, 10 mg/kg PO)

e :0.5-1.0 h (Rapid absorption of dissolved fraction).
e : Dose-linear up to saturation point.

 Bioavailability (

): Predicted 40-60% (limited by first-pass metabolism, not absorption).

Developing the IVIVC Model (Level A)

A Level A Correlation (point-to-point) is the gold standard.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b12102014/docs?utm_src=pdf-body#technical-comparison-ivivc-profiling-of-3-1-piperidinylmethyl-morpholine-2hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12102014?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Deconvolution: Use the Wagner-Nelson method (for one-compartment) or Loo-Riegelman
method (two-compartment) to convert the in vivo Plasma Concentration-Time profile into the
Fraction Absorbed (

) curve.

o Comparison: Plot
(in vivo) vs.
(in vitro, FaSSIF).

e Regression:

o Target: Slope (

)

1.0,

> 0.95.

Visualizing the IVIVC Workflow

The following diagram illustrates the critical path for establishing IVIVC for this specific di-basic
salt, highlighting the "Dissolution Trap" at pH 6.8.
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Caption: Workflow for establishing Level A IVIVC. Note the critical role of FaSSIF in bridging
the gap between in vitro data and in vivo absorption.

Detailed Experimental Protocols
Protocol A: Biorelevant Dissolution (USP 4)

Rationale: To simulate the transit from the acidic stomach to the neutral small intestine.
o System: Sotax CP7 or equivalent Flow-Through Cell.

e Cell Type: 12mm tablet cell (for formulations) or powder cell (for API).

e Flow Rate: 8 mL/min (Laminar flow).

e Phase 1 (Gastric): 0-60 mins using 0.1N HCI (pH 1.2).

o Phase 2 (Intestinal): At 60 mins, switch media to FaSSIF (pH 6.5).
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e Sampling: Inline UV detection at 210-220 nm (Morpholine/Piperidine absorption is weak;
consider HPLC-CAD or LC-MS if UV signal is low).

Protocol B: Metabolic Stability (Microsomal)

Rationale: To determine if bioavailability is limited by permeability or metabolism.

Incubation: 1 uM compound with 0.5 mg/mL Liver Microsomes (Rat/Human).

Cofactor: NADPH regenerating system.

Timepoints: 0, 5, 15, 30, 60 min.

Analysis: LC-MS/MS (MRM mode).

Calculation:

o Expectation: Rapid clearance indicates that IVIVC might fail due to "First-Pass Effect"
rather than dissolution issues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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